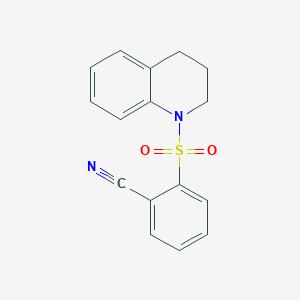
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as DPHM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DPHM is a small molecule that has been synthesized and studied for its biochemical and physiological effects.
作用机制
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is believed to exert its effects through the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone can reduce inflammation and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators. It has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In addition, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have neuroprotective effects in a rat model of Parkinson's disease. It is believed that these effects are due to the inhibition of certain enzymes such as COX-2 and 5-LOX.
实验室实验的优点和局限性
One advantage of using (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have low toxicity in animal models. However, one limitation of using (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in lab experiments is that it has low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone. One potential direction is to investigate its potential as a therapeutic agent in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone in humans. Finally, the development of more efficient synthesis methods for (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone could potentially increase its availability for research purposes.
合成方法
The synthesis method of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone involves the reaction of 4-hydroxypiperidine with 1,5-dimethylpyrazole-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified by column chromatography. The yield of (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is typically around 50%.
科学研究应用
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. In a study conducted on mice, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone was found to inhibit the growth of breast cancer cells. Additionally, (1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been shown to have neuroprotective effects in a rat model of Parkinson's disease.
属性
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-10(7-12-13(8)2)11(16)14-5-3-9(15)4-6-14/h7,9,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQZXALDHLUKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Dimethylpyrazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)

![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)




